An In-depth Technical Guide to 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the novel chemical entity, 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane. As of the date of this publication, this compound is not listed in major chemical databases, and a CAS number has not been assigned, highlighting its status as a novel compound for which this guide will serve as a foundational reference. The cyclopropylmethyl bromide moiety is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate pharmacokinetic properties.[1][2][3] This guide will detail a proposed synthetic route for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane, extrapolate its physicochemical properties based on well-characterized analogs, and discuss its potential applications in drug development and fine chemical synthesis. The protocols and safety information herein are derived from established methodologies for structurally related compounds, providing a robust framework for researchers and scientists in the field.
Introduction: The Significance of the Cyclopropylmethyl Moiety
The cyclopropane ring, with its inherent strain and unique electronic characteristics, is a highly sought-after structural component in the design of modern pharmaceuticals.[4] Its incorporation into a molecule can enhance potency by locking the structure into a bioactive conformation, improve metabolic stability, and fine-tune physicochemical properties critical for a favorable pharmacokinetic profile.[4] The cyclopropylmethyl group, in particular, is a prevalent pharmacophore found in several approved drugs, where it often plays a pivotal role in receptor binding and overall efficacy.[1] 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane represents a novel building block that combines this valuable cyclopropylmethyl core with a 3-methylbutyl (isoamyl) substituent, offering a unique lipophilic side chain that can be exploited for probing and optimizing molecular interactions in drug discovery programs.
Proposed Synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane
A definitive, peer-reviewed synthesis for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane has not been reported in the scientific literature. However, a robust and logical synthetic pathway can be proposed based on well-established chemical transformations for analogous compounds. The proposed synthesis involves a two-step process: first, the synthesis of the precursor alcohol, 1-(3-methylbutyl)cyclopropanemethanol, followed by its bromination.
Step 1: Synthesis of 1-(3-methylbutyl)cyclopropanemethanol
The key intermediate alcohol can be synthesized via the reduction of methyl 1-(3-methylbutyl)cyclopropanecarboxylate.
-
Reaction Scheme:
-
Methyl 1-(3-methylbutyl)cyclopropanecarboxylate + Sodium Borohydride → 1-(3-methylbutyl)cyclopropanemethanol
-
Step 2: Bromination of 1-(3-methylbutyl)cyclopropanemethanol
The conversion of the primary alcohol to the corresponding bromide is a critical step. Several methods exist for the bromination of primary alcohols. A common and effective method involves the use of a triarylphosphite and bromine in a polar aprotic solvent, which has been shown to produce high-purity (bromomethyl)cyclopropane with high yields.[5]
-
Reaction Scheme:
-
1-(3-methylbutyl)cyclopropanemethanol + Triphenylphosphite + Br₂ → 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane
-
Detailed Experimental Protocol (Proposed)
Materials:
-
1-(3-methylbutyl)cyclopropanemethanol
-
Triphenylphosphite
-
Bromine
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry, jacketed glass reactor equipped with a stirrer and under a nitrogen atmosphere, dissolve triphenylphosphite in dimethylformamide.
-
Bromine Addition: Cool the solution to below 15°C and slowly add bromine while maintaining the temperature.
-
Cooling: After the addition of bromine is complete, lower the temperature of the reaction mixture to below 0°C.
-
Alcohol Addition: Slowly add 1-(3-methylbutyl)cyclopropanemethanol to the reaction mixture, ensuring the temperature remains below 0°C.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by carefully pouring it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane can be purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane.
Physicochemical Properties (Predicted)
The exact physicochemical properties of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane have not been experimentally determined. However, they can be reasonably predicted based on the known properties of the parent compound, (Bromomethyl)cyclopropane (CAS: 7051-34-5).
| Property | Predicted Value for 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane | Reference Value for (Bromomethyl)cyclopropane |
| Molecular Formula | C₉H₁₇Br | C₄H₇Br[6] |
| Molecular Weight | 205.14 g/mol | 135.00 g/mol [6] |
| Appearance | Colorless to slightly yellow liquid | Colorless to yellow liquid[6] |
| Boiling Point | Higher than 105-107°C | 105-107°C[6] |
| Density | Expected to be slightly lower than 1.392 g/mL | 1.392 g/mL at 25°C[6] |
| Solubility | Insoluble in water; soluble in organic solvents | Not miscible in water[6] |
| Stability | Stable under normal conditions; flammable | Stable; Flammable[6] |
| Incompatibilities | Strong bases, strong oxidizing agents | Strong bases, strong oxidizing agents[6] |
Applications in Drug Development and Organic Synthesis
The unique structure of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane makes it a promising building block for medicinal chemistry and organic synthesis.
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Introduction of the Cyclopropylmethyl Moiety: This compound serves as a versatile reagent for introducing the 1-(3-methylbutyl)cyclopropylmethyl group into target molecules. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the facile attachment of this fragment to various molecular scaffolds.
-
Structure-Activity Relationship (SAR) Studies: The 3-methylbutyl side chain provides a distinct lipophilic character that can be used to probe hydrophobic pockets in biological targets. This makes the compound a valuable tool for SAR studies aimed at optimizing the potency and selectivity of lead compounds.
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Fine Chemical Synthesis: Beyond pharmaceuticals, this compound can be used as an intermediate in the synthesis of specialized chemicals for materials science and agrochemicals.[7]
Potential Therapeutic Targets
The cyclopropylmethyl group is a known pharmacophore in several classes of drugs, suggesting potential therapeutic areas for derivatives of 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane:
-
Opioid Receptor Modulators: The N-cyclopropylmethyl substituent is a key feature in many opioid receptor antagonists and partial agonists.[1]
-
Antipsychotic Agents: The purine scaffold with alkylamino substituents has been investigated for dopamine receptor antagonism, with the potential for developing novel antipsychotic drugs.[1]
Reaction Pathway Diagram: General Application
Caption: General application in nucleophilic substitution reactions.
Safety, Handling, and Storage
Given that 1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane is a brominated organic compound and likely a flammable liquid, stringent safety precautions based on those for (Bromomethyl)cyclopropane should be followed.
Hazard Identification (Predicted)
-
Toxicity: Harmful if swallowed.[8]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
Handling
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][9]
-
Use spark-proof tools and explosion-proof equipment.[9]
-
Ground and bond containers when transferring material.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[10]
-
Wash thoroughly after handling.[9]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[9]
-
Keep containers tightly closed when not in use.[8]
-
Store in a refrigerator or flammables-designated area.[9]
Conclusion
1-(Bromomethyl)-1-(3-methylbutyl)cyclopropane emerges as a novel and promising building block for chemical synthesis, particularly within the realm of drug discovery. While experimental data for this specific compound is not yet available, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications by drawing upon the extensive knowledge of the structurally related and well-characterized (Bromomethyl)cyclopropane. The proposed synthetic route is based on reliable and high-yielding methodologies, offering a clear path for its preparation. Researchers and drug development professionals can leverage the unique structural features of this compound to explore new chemical space and advance the development of novel therapeutics. As with any new chemical entity, all handling and experimental work should be conducted with the utmost care and adherence to established safety protocols.
References
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- Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (Bromomethyl)cyclopropane: A Versatile Intermediate for Pharmaceutical and Fine Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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- Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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- Benchchem. (n.d.). (3-Bromobutyl)cyclopropane: A Technical Guide for Researchers and Drug Development Professionals.
- Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs.
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